(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone: is a complex organic compound that features a piperazine ring, a benzoimidazole moiety, and a chlorophenyl group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and DNA structures .
Mode of Action
For instance, some imidazole derivatives have been found to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
A study on a group of 2-{[4-(2-methoxyphenyl)piperazin-1-yl] alkyl}-1h-benzo[d]imidazoles, which are structurally similar, included absorption, distribution, metabolism, and excretion calculations .
Result of Action
Some imidazole derivatives have been found to have high cytotoxic activities when tested on various cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoimidazole core. One common approach is to react o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzoimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.
Reduction: : The imidazole ring can be reduced to form an imidazoline derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents like dimethylformamide (DMF), are typically employed.
Major Products Formed
Oxidation: : Chlorophenol derivatives.
Reduction: : Imidazoline derivatives.
Substitution: : Various substituted piperazines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: : It may find use in the development of new materials or chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other benzoimidazole derivatives or piperazine-containing molecules. the presence of the chlorophenyl group and the specific substitution pattern on the piperazine ring sets it apart.
List of Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-benzo[d]imidazole
4-(1H-benzo[d]imidazol-2-yl)aniline
4-(1H-benzo[d]imidazol-2-yl)phenol
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-15-6-2-1-5-14(15)19(25)24-11-9-23(10-12-24)13-18-21-16-7-3-4-8-17(16)22-18/h1-8H,9-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLSMSPUZVUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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